2-aminoethyl nicotinate dihydrochloride

Descripción general

Descripción

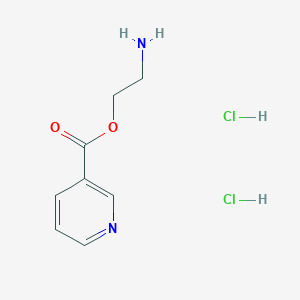

2-aminoethyl nicotinate dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl nicotinate dihydrochloride typically involves the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-aminoethyl nicotinate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-aminoethyl nicotinate dihydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Industry: The compound is used in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-aminoethyl nicotinate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and other molecular forces .

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridineethaneamine: Similar in structure but lacks the carboxylate group.

2-(3-Pyridyl)ethanamine: Another derivative with slight structural differences.

Uniqueness

2-aminoethyl nicotinate dihydrochloride is unique due to its combination of amino and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-Aminoethyl nicotinate dihydrochloride is a chemical compound derived from nicotinic acid, characterized by its amino group and a pyridine ring. Its chemical formula is C₈H₁₁Cl₂N₂O₂, and it exists as a dihydrochloride salt, enhancing its solubility in water. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Chemical Name: this compound

- Molecular Formula: C₈H₁₁Cl₂N₂O₂

- CAS Number: 87330-70-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound can bind through hydrogen bonding and electrostatic interactions, potentially modulating the activity of nicotinic acetylcholine receptors (nAChRs) which play a crucial role in neurotransmission.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Due to its structural similarity to nicotinic acid, the compound may offer neuroprotective benefits by interacting with nAChRs.

- Anti-inflammatory Properties : Studies suggest that derivatives of nicotinic acid can possess anti-inflammatory effects, which may extend to this compound as well.

- Antiviral Activity : Preliminary research indicates potential antiviral properties, particularly against HIV-1 reverse transcriptase, suggesting a role in the development of antiviral therapies .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- HIV-1 Inhibition : In a study focused on HIV-1 inhibitors, derivatives similar to 2-aminoethyl nicotinate were shown to inhibit HIV-1 reverse transcriptase-associated ribonuclease H function in low micromolar ranges . This suggests that 2-aminoethyl nicotinate could be a candidate for further antiviral research.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 2-Aminoethyl Nicotinate | TBD | TBD |

| Related Compound A | 5.0 | 10 |

| Related Compound B | 3.0 | 8 |

Enzyme Interaction Studies

The compound has been utilized in studies examining its interaction with various enzymes:

- Enzyme Modulation : It has been observed that this compound can alter enzyme activity, impacting metabolic pathways associated with inflammation and cellular signaling pathways .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Neurological Disorders : Its potential neuroprotective effects make it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Antiviral Drugs : The antiviral properties suggest its utility in developing treatments for viral infections, particularly HIV.

Propiedades

IUPAC Name |

2-aminoethyl pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-3-5-12-8(11)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJHTGIKTFWBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007493 | |

| Record name | 2-Aminoethyl pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87330-70-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-aminoethyl ester, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087330709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.